
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a butoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and butoxyethyl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the alkylation of the bromomethyl group with 2-butoxyethanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Cyclopropylmethyl alcohol, cyclopropylmethyl cyanide, cyclopropylmethyl amines.
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl aldehyde, cyclopropylmethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
科学的研究の応用
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the butoxyethyl group can influence the compound’s solubility and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
類似化合物との比較
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be compared with other similar compounds, such as:
1-(Bromomethyl)cyclopropane: Lacks the butoxyethyl group, resulting in different reactivity and solubility.
1-(Chloromethyl)-1-(2-butoxyethyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its physical and chemical properties.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChIキー |
KXXVQZSIDSNGEG-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCC1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


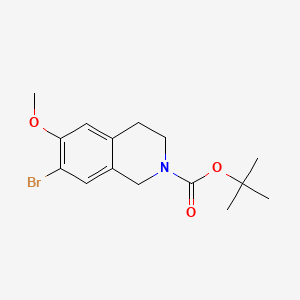
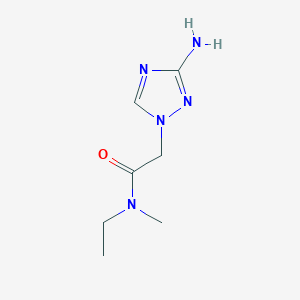
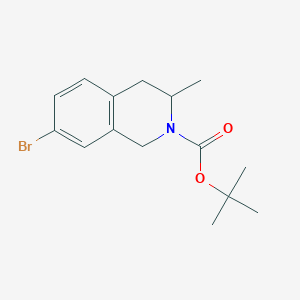
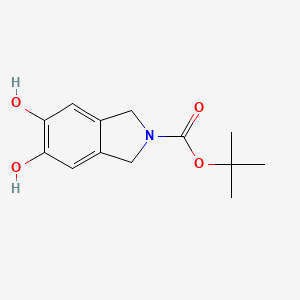


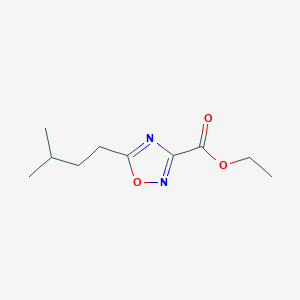
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)

